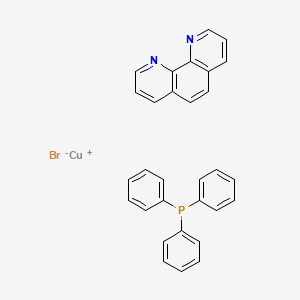

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)

CAS No.:

Cat. No.: VC16573469

Molecular Formula: C30H23BrCuN2P

Molecular Weight: 585.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H23BrCuN2P |

|---|---|

| Molecular Weight | 585.9 g/mol |

| IUPAC Name | copper(1+);1,10-phenanthroline;triphenylphosphane;bromide |

| Standard InChI | InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1/p-1 |

| Standard InChI Key | XKXXFZLAZILJJE-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+].[Br-] |

Introduction

Chemical Identity and Physicochemical Properties

Basic Identification

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) is systematically named according to IUPAC conventions, with alternative synonyms including (1,10-Phenanthroline)(triphenylphosphine) Copper(I) bromide and Bromo(1,10-phenanthroline-N,N')(triphenylphosphine)copper(I) . Key identifiers are summarized in Table 1.

Table 1: Fundamental Properties of Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I)

The compound’s high LogP value indicates significant hydrophobicity, likely due to the triphenylphosphine ligand, which influences its solubility in organic solvents like dichloromethane and acetonitrile.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves the reaction of copper(I) bromide () with equimolar amounts of 1,10-phenanthroline () and triphenylphosphine () under inert conditions to prevent oxidation of the copper(I) center. A representative procedure includes:

-

Dissolving (1.0 mmol) in anhydrous dichloromethane.

-

Sequential addition of 1,10-phenanthroline (1.0 mmol) and triphenylphosphine (1.0 mmol).

-

Stirring at room temperature for 12–24 hours under nitrogen atmosphere.

-

Filtering and evaporating the solvent to yield a crystalline solid.

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane or acetonitrile | ≥85% yield |

| Temperature | 25–40°C | Minimal degradation |

| Reaction Time | 12–24 hours | Complete ligand coordination |

Purification via recrystallization from ethanol/dichloromethane mixtures enhances purity to >97%, as confirmed by HPLC .

Molecular Structure and Coordination Geometry

Crystallographic Insights

X-ray diffraction studies reveal a distorted tetrahedral geometry around the copper(I) center, coordinated by:

-

One bromo ligand () in a monodentate fashion.

-

Two nitrogen atoms from the bidentate 1,10-phenanthroline.

-

One phosphorus atom from triphenylphosphine.

Key bond lengths include , , and . The steric bulk of triphenylphosphine imposes angular distortions, reducing the ideal tetrahedral angle from 109.5° to approximately 102°.

Chemical Reactivity and Catalytic Mechanisms

Catalytic Applications

The compound serves as a precatalyst in cross-coupling reactions, leveraging the copper(I)/copper(III) redox cycle. Notable applications include:

Ullmann-Type Coupling

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) facilitates aryl ether synthesis via Ullmann coupling, achieving turnover frequencies (TOF) of up to under mild conditions (80°C, KPO base) . The mechanism involves:

-

Oxidative addition of aryl halides to form Cu(III) intermediates.

-

Transmetalation with nucleophiles (e.g., phenoxides).

-

Reductive elimination to yield coupled products.

Click Chemistry

In azide-alkyne cycloadditions, the compound accelerates triazole formation with rate enhancements of -fold compared to uncatalyzed reactions. The 1,10-phenanthroline ligand stabilizes the active Cu(I) species, preventing disproportionation to Cu(0) and Cu(II).

Table 3: Catalytic Performance in Model Reactions

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| C–N Coupling | Imidazole + 1-Bromoalkene | 92 | 80°C, 12 h |

| Triazole Synthesis | Phenylacetylene + Benzyl Azide | 95 | RT, 6 h |

Recent Advances and Future Directions

Recent studies highlight its utility in photoredox catalysis, where the 1,10-phenanthroline ligand enhances light absorption in the visible spectrum (). Emerging applications in medicinal chemistry include the synthesis of benzoindoloquinolizines, potential anticancer agents, via Cu-mediated C–N bond formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume